molecular formula C4H8O3S B15241485 Cyclopropyl methanesulfonate

Cyclopropyl methanesulfonate

Cat. No.: B15241485
M. Wt: 136.17 g/mol
InChI Key: XXJDCHZFZJOENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl methanesulfonate is an organic compound with the molecular formula C₄H₈O₃S It is a derivative of cyclopropane, where a methanesulfonate group is attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl methanesulfonate can be synthesized through the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Properties

IUPAC Name

cyclopropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-8(5,6)7-4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJDCHZFZJOENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.